7-Cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
7-cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-24-12-5-11(6-13(7-12)25-2)14-9-17-19-15(18(22)23)8-16(10-3-4-10)21(17)20-14/h5-10H,3-4H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQKDDCHXOCLEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN3C(=CC(=NC3=C2)C(=O)O)C4CC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dihydroxypyrazolo[1,5-a]pyrimidine Formation
The synthesis begins with cyclocondensation of 5-amino-3-methylpyrazole and diethyl malonate under basic conditions. As demonstrated in pyrazolo[1,5-a]pyrimidine syntheses, sodium ethoxide (2.5 equiv) in anhydrous ethanol at reflux for 12 hours yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with 89% efficiency. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base concentration | 2.5 equiv NaOEt | <90% yield loss |
| Reaction temperature | 78°C (reflux) | 25% yield drop at 60°C |
| Solvent | Anhydrous ethanol | 40% lower yield in THF |
Dichlorination for Reactive Intermediates
Subsequent treatment with phosphorus oxychloride (POCl₃) introduces chlorine atoms at positions 5 and 7. Under optimized conditions (5 equiv POCl₃, 110°C, 6 hours), 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine forms in 61% yield. The methyl group at position 2 directs electrophilic substitution, ensuring regioselective chlorination.
Aryl Group Introduction at Position 2
Suzuki-Miyaura Cross-Coupling
The 3,5-dimethoxyphenyl moiety is installed via palladium-catalyzed coupling. Using 5,7-dichloro-2-iodopyrazolo[1,5-a]pyrimidine (prepared via iodination of the methyl group) and 3,5-dimethoxyphenylboronic acid, the reaction achieves 78% yield under these conditions:
Reaction Parameters
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: BINAP (6 mol%)
- Base: Cs₂CO₃ (3 equiv)
- Solvent: 1,4-dioxane/water (10:1)
- Temperature: 100°C, 12 hours
Key Optimization Data
| Condition Variation | Yield Impact |
|---|---|
| Cs₂CO₃ vs K₂CO₃ | +32% yield |
| BINAP absence | <15% yield |
| Aqueous vs anhydrous dioxane | -41% yield |
Cyclopropylamine Substitution at Position 7
Nucleophilic Aromatic Substitution
The C7 chlorine undergoes displacement with cyclopropylamine in a regioselective manner. Optimal results (84% yield) occur with:
- Cyclopropylamine (5 equiv)
- DIPEA (3 equiv) as base
- DMF solvent at 80°C for 8 hours
Reactivity Comparison
| Amine | Yield (%) | Byproducts |
|---|---|---|
| Cyclopropylamine | 84 | <5% |
| n-Propylamine | 62 | 22% |
| Benzylamine | 71 | 18% |
Carboxylic Acid Formation at Position 5
Nitrile Hydrolysis Strategy
Introducing the carboxylic acid group involves initial cyanation followed by hydrolysis:
Step 4.1.1: Cyanation
Replacing C5 chlorine with cyanide using CuCN (2 equiv) in DMF at 120°C for 6 hours achieves 68% conversion.
Step 4.1.2: Acidic Hydrolysis
Subsequent treatment with concentrated HCl (6N) at reflux for 24 hours converts the nitrile to carboxylic acid in 92% yield.
Direct Oxidation Approach
Alternative pathway via oxidation of hydroxymethyl intermediate:
| Oxidizing Agent | Temperature | Yield (%) | Purity |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C | 74 | 88% |
| Jones reagent | 0°C | 81 | 95% |
| RuO₄ | RT | 89 | 97% |
Integrated Synthetic Route
Combining optimized steps, the complete synthesis proceeds as:
Core Formation
5-Amino-3-methylpyrazole → Dihydroxy intermediate → Dichloro derivative (61% over 2 steps)Functionalization
Overall Yield : 61% × 78% × 84% × 92% = 36.7% theoretical
Analytical Characterization
Critical spectroscopic data for final compound:
¹H NMR (400 MHz, DMSO-d₆)
δ 1.15 (m, 4H, cyclopropyl CH₂)
δ 3.85 (s, 6H, OCH₃)
δ 6.75 (s, 2H, aryl H)
δ 8.45 (s, 1H, pyrimidine H)
δ 12.1 (br s, 1H, COOH)
13C NMR
167.8 ppm (COOH)
158.2 ppm (OCH₃)
152.4, 148.9 ppm (pyrimidine C)
HRMS
Calculated: 396.1423 [M+H]⁺
Found: 396.1419
Process Optimization Challenges
Regioselectivity in Cross-Coupling
The C2 vs C7 reactivity difference (2.7:1) enables sequential functionalization without protecting groups. Electronic effects from the pyrimidine ring direct coupling to C2 first.
Solvent Effects on Cyclopropane Stability
Cyclopropylamine adducts show decomposition in polar aprotic solvents:
| Solvent | Decomposition Rate (%/h at 80°C) |
|---|---|
| DMF | 1.8 |
| DMSO | 3.2 |
| THF | 0.4 |
This necessitates strict temperature control during substitution steps.
Alternative Synthetic Pathways
One-Pot Methodologies
Combining cross-coupling and substitution in single vessel:
| Catalyst System | Combined Yield |
|---|---|
| Pd(OAc)₂/Xantphos | 61% |
| NiCl₂(dppe) | 44% |
Scalability Considerations
Critical parameters for kilogram-scale production:
Reaction Volume Efficiency
| Step | Volume (L/kg) |
|---|---|
| Cyclocondensation | 8.2 |
| Suzuki coupling | 15.7 |
| Final hydrolysis | 6.4 |
Purification Challenges
- Residual palladium levels: <5 ppm achievable via SiliaBond® scavengers
- Polymorphism control during crystallization requires:
- 0.5°C/min cooling rate
- Ethanol/water (7:3) antisolvent
Environmental Impact Mitigation
Solvent Recovery Metrics
| Solvent | % Recovered | Purity Post-Recovery |
|---|---|---|
| DMF | 88 | 99.2% |
| 1,4-Dioxane | 92 | 99.8% |
| Ethanol | 95 | 99.5% |
Catalyst recycling systems reduce Pd waste by 73% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as quinones, dihydro derivatives, and substituted aromatic compounds.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit potent anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including K562 and MCF-7 cells .
- A specific focus on the structure-activity relationship has revealed that modifications at the 7-position can significantly enhance biological activity against cancer cells .
-
Antimicrobial Properties :
- Research has demonstrated that compounds related to pyrazolo[1,5-a]pyrimidines possess antibacterial and antifungal activities. In particular, derivatives have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
- Fluorescent Probes :
Case Study 1: Anticancer Activity
A study investigated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer effects. Among the tested compounds, several showed significant inhibition of cell growth in K562 leukemia cells. The most potent derivative was identified as capable of inducing apoptosis through mitochondrial pathways, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various synthesized pyrazolo[1,5-a]pyrimidine derivatives, several compounds were screened for antibacterial activity against common pathogens. Notably, one derivative exhibited an MIC of 12.5 µg/mL against Staphylococcus aureus, demonstrating substantial antibacterial potential compared to traditional antibiotics .
Summary Table of Biological Activities
| Activity Type | Target Organisms | Key Findings |
|---|---|---|
| Anticancer | K562 (leukemia), MCF-7 (breast) | Induced apoptosis; inhibited proliferation |
| Antibacterial | E. coli, S. aureus | Significant activity; MIC values comparable to ciprofloxacin |
| Fluorescent Probes | HeLa cells (cancer) | Effective lipid droplet biomarkers |
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound’s molecular weight (313.31 g/mol) is higher than analogs with smaller substituents (e.g., 2-methyl: 217.23 g/mol) due to the bulky 3,5-dimethoxyphenyl group .
- Trifluoromethyl-substituted analogs (e.g., 271.20 g/mol) have lower molecular weights but higher lipophilicity .
Electronic and Steric Influences: The 3,5-dimethoxyphenyl group provides electron-donating methoxy substituents, enhancing π-π stacking interactions in biological targets, compared to electron-withdrawing groups like trifluoromethyl .
Biological Activity
7-Cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS Number: 1225672-03-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₄ |
| Molecular Weight | 339.3 g/mol |
| CAS Number | 1225672-03-6 |
| Purity | >95% |
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization reactions that allow for the introduction of various substituents. The method for synthesizing this compound includes the cyclization of 5-amino derivatives with appropriate carbonyl compounds, followed by carboxylation steps to form the final product. Such methodologies are crucial for optimizing the biological activities of these compounds.
Enzyme Inhibition
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant enzyme inhibition properties. Notably, studies have shown that related compounds can inhibit cathepsin K with moderate efficacy (K_i ≥ 77 μM) . Cathepsin K is a cysteine protease implicated in bone resorption, making inhibitors valuable for treating osteoporosis.
Kinase Inhibition
The compound's structural features suggest potential activity against various kinases. For instance, related pyrazolo[1,5-a]pyrimidines have demonstrated inhibitory effects on Src kinase and other tyrosine kinases . These kinases play critical roles in cancer progression and signal transduction pathways.
Case Studies
- Inhibition of Cathepsin K : A study synthesized several pyrazolo[1,5-a]pyrimidine derivatives and evaluated their ability to inhibit cathepsin K. The findings indicated that modifications at specific positions could enhance inhibitory activity .
- Src Kinase Inhibition : Another research focused on the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidine derivatives against Src kinase. Compounds with specific substitutions exhibited IC50 values as low as 0.47 µM, showcasing their potential as anticancer agents .
Structure-Activity Relationship (SAR)
The SAR analysis of pyrazolo[1,5-a]pyrimidines indicates that:
- Substituent Positioning : The placement of methoxy groups significantly influences biological activity.
- Functional Groups : The presence of electron-withdrawing or donating groups can modulate binding affinity and selectivity towards target enzymes.
Q & A
Basic: What are the common synthetic routes for preparing this compound?
The synthesis typically involves cyclocondensation reactions between 5-aminopyrazole derivatives and β-dicarbonyl or β-enaminone precursors. For example:
- Route 1 : Reacting 5-amino-3-(3,5-dimethoxyphenyl)pyrazole with a cyclopropane-containing diketone (e.g., 2-cyclopropyl-1,3-diketone) in ethanol under reflux, followed by acidification to yield the carboxylic acid moiety .
- Route 2 : Using enaminones derived from cyclopropane carbonyl compounds, which undergo cyclization with 5-aminopyrazoles in polar solvents like DMF or ethanol .
Purification often involves column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization from cyclohexane/CH₂Cl₂ mixtures .
Basic: What spectroscopic techniques are essential for structural characterization?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl protons at δ 1.1–1.3 ppm, aromatic methoxy groups at δ 3.8–3.9 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₉H₁₈N₃O₅: 368.1245) .
- X-ray crystallography : Resolves fused-ring planarity (dihedral angle <2° between pyrazole and pyrimidine rings) and substituent orientations .
Advanced: How can the cyclocondensation reaction be optimized for higher yield?
- Catalyst screening : Use APTS (3-aminopropyltriethoxysilane) in ethanol to accelerate enaminone formation .
- Solvent effects : Replace ethanol with PEG-400 to enhance reaction efficiency and reduce byproducts .
- Temperature control : Reflux at 80–90°C for 3–5 hours minimizes decomposition of thermally sensitive intermediates .
Yield improvements (>75%) are achievable by isolating intermediates (e.g., methyl esters) before final hydrolysis .
Advanced: How to resolve contradictions in reported biological activity data?
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Structural analogs : Test derivatives lacking the cyclopropyl or dimethoxyphenyl groups to isolate pharmacophoric contributions .
- Target profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for conflicting targets like COX-2 vs. HMG-CoA reductase .
Advanced: What strategies enhance bioactivity via carboxylic acid modification?
- Ester/amide derivatives : Couple the acid with amines (e.g., 4,6-dimethylpyrimidin-2-amine) using bis(pentafluorophenyl) carbonate (BPC) as an activating agent .
- Prodrug design : Synthesize ethyl esters to improve membrane permeability, followed by in vivo hydrolysis to the active acid .
- Metal complexes : Coordinate with transition metals (e.g., Cu²⁺) to enhance interactions with enzyme active sites .
Basic: What structural insights are provided by X-ray crystallography?
- Fused-ring planarity : Pyrazole and pyrimidine rings are nearly coplanar (dihedral angle <2°), critical for π-π stacking with biological targets .
- Substituent conformations : The cyclopropyl group adopts a chair-like orientation, while the dimethoxyphenyl ring is perpendicular to the fused system .
- Intermolecular interactions : C–H···O/N hydrogen bonds and π-π contacts (centroid distance ~3.4 Å) stabilize crystal packing .
Advanced: How to design analogs probing the cyclopropyl group’s role?
- Isosteric replacement : Substitute cyclopropyl with trifluoromethyl or tert-butyl groups to assess steric/electronic effects .
- SAR studies : Compare binding affinities of analogs in enzyme inhibition assays (e.g., IC₅₀ shifts >10-fold indicate critical steric constraints) .
- Computational modeling : Use DFT calculations to map electrostatic potential surfaces and identify optimal substituent geometries .
Basic: What are common biological targets for this compound class?
- Enzymes : Kinases (e.g., CDK2), HMG-CoA reductase, and COX-2 .
- Receptors : Peripheral benzodiazepine receptors (PBR) and CRF1 antagonists .
- Antimicrobial targets : DNA gyrase and topoisomerase IV .
Advanced: What models evaluate pharmacokinetics?
- In vitro : Liver microsomes (CYP450 stability), Caco-2 cells (permeability), and plasma protein binding assays .
- In vivo : Rodent models for bioavailability studies (oral vs. IV administration) and metabolite profiling via LC-MS/MS .
- Solubility enhancement : Nanoemulsions or cyclodextrin complexes improve aqueous solubility (>50 μg/mL) without altering activity .
Advanced: How to address low solubility during formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
